molecular formula C14H12ClF3N2O B5488905 6-chloro-2-[2-(trifluoromethyl)morpholin-4-yl]quinoline

6-chloro-2-[2-(trifluoromethyl)morpholin-4-yl]quinoline

Cat. No. B5488905
M. Wt: 316.70 g/mol
InChI Key: GICGGQCPRKCTHB-UHFFFAOYSA-N
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Description

“6-chloro-2-[2-(trifluoromethyl)morpholin-4-yl]quinoline” is a compound that is available for scientific research needs . It is also known by registry numbers ZINC000071762135, ZINC000071762136 .


Synthesis Analysis

The synthesis of quinoline derivatives involves several methods. One such method involves the reaction of aryl iodides with trifluoromethyl copper . Another method involves the conversion of carboxylic acids to trifluoromethyl groups by treatment with sulfur tetrafluoride . A detailed synthesis process for a similar compound, “4,6-Dichloro-2-(trifluoromethyl)quinoline”, involves the addition of tetrahydrofuran, 2,4-dichloro-6-(6-trifluoromethyl-pyridin-2-yl), 3,5-triazine, 4-amino-2-(trifluoromethyl)pyridine, and NaHCO3 to a reaction tank at a temperature of 20–35 °C. The resultant mixture is then heated to reflux (75–80 °C) for 20–24 hours .


Chemical Reactions Analysis

The chemical reactions involving quinoline derivatives are diverse. For instance, trifluoromethyl-substituted compounds are often strong acids, such as trifluoromethanesulfonic acid and trifluoroacetic acid . The trifluoromethyl group can also lower the basicity of compounds like trifluoroethanol .

Future Directions

The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group. This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation . Therefore, “6-chloro-2-[2-(trifluoromethyl)morpholin-4-yl]quinoline” and similar compounds may have potential applications in the development of new therapeutic agents.

properties

IUPAC Name

4-(6-chloroquinolin-2-yl)-2-(trifluoromethyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClF3N2O/c15-10-2-3-11-9(7-10)1-4-13(19-11)20-5-6-21-12(8-20)14(16,17)18/h1-4,7,12H,5-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GICGGQCPRKCTHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C2=NC3=C(C=C2)C=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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